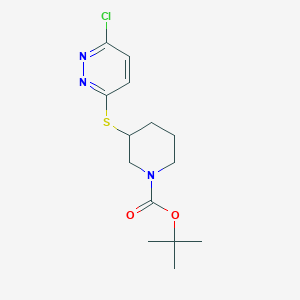

3-(6-Chloro-pyridazin-3-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester

Description

Properties

Molecular Formula |

C14H20ClN3O2S |

|---|---|

Molecular Weight |

329.8 g/mol |

IUPAC Name |

tert-butyl 3-(6-chloropyridazin-3-yl)sulfanylpiperidine-1-carboxylate |

InChI |

InChI=1S/C14H20ClN3O2S/c1-14(2,3)20-13(19)18-8-4-5-10(9-18)21-12-7-6-11(15)16-17-12/h6-7,10H,4-5,8-9H2,1-3H3 |

InChI Key |

NVCYSJSLUZFQGM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)SC2=NN=C(C=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Starting Materials

- 6-Chloro-pyridazine-3-thiol : The key heterocyclic thiol intermediate bearing the chlorinated pyridazine ring.

- Piperidine-1-carboxylic acid tert-butyl ester : The piperidine derivative with a protected carboxylic acid group via a tert-butyl ester.

Typical Reaction Scheme

| Step | Reagents and Conditions | Description |

|---|---|---|

| 1 | 6-Chloro-pyridazine-3-thiol + Piperidine-1-carboxylic acid tert-butyl ester + Base (e.g., triethylamine) | Thiol nucleophilic substitution on pyridazine ring under mild conditions |

| 2 | Solvent: Dichloromethane or ethanol | Solvent choice affects solubility and reaction rate |

| 3 | Temperature: Room temperature to reflux | Controlled temperature for optimal reaction kinetics |

| 4 | Time: Several hours (typically 3–6 h) | Ensures complete conversion |

| 5 | Purification: Chromatography or recrystallization | To isolate the pure product |

The reaction involves the thiol group attacking the electrophilic carbon adjacent to the chlorine on the pyridazine ring, leading to sulfanyl linkage formation. The base neutralizes the released HCl and drives the reaction forward.

Industrial Scale Considerations

- Use of continuous flow reactors or automated systems to enhance reproducibility and scalability.

- Optimization of solvent and base to minimize waste and improve yield.

- Purification via crystallization preferred for cost-effectiveness; chromatography used for analytical or small-scale preparations.

Reaction Mechanism Analysis

The key chemical transformation is a nucleophilic aromatic substitution (S_NAr) facilitated by the thiol nucleophile:

- The thiolate anion (generated by deprotonation of the thiol by base) attacks the electron-deficient pyridazine ring at the 3-position where chlorine is a leaving group.

- This substitution displaces the chlorine atom, forming the sulfanyl bond.

- The tert-butyl ester group remains stable under these conditions, protecting the carboxylic acid functionality.

Comparative Data Table of Preparation Parameters

| Parameter | Typical Laboratory Conditions | Industrial Conditions | Notes |

|---|---|---|---|

| Base | Triethylamine (TEA) | TEA or stronger bases | Base choice affects reaction rate |

| Solvent | Dichloromethane, Ethanol | Ethanol, Acetonitrile | Solvent polarity influences solubility |

| Temperature | 20–80 °C (room temp to reflux) | Controlled reflux or flow reactor temp | Higher temp may speed reaction but risk side reactions |

| Reaction Time | 3–6 hours | 1–3 hours (flow reactors) | Flow chemistry reduces time |

| Purification | Silica gel chromatography, recrystallization | Crystallization, distillation | Industrial favors crystallization for scale |

| Yield | 60–85% | 75–90% | Optimized for purity and cost |

Notes on Reaction Optimization and Challenges

- Base Strength and Quantity : Excess base is often required to fully deprotonate the thiol and neutralize HCl byproduct.

- Solvent Choice : Solvents must dissolve both reactants; dichloromethane is common but less preferred industrially due to volatility and toxicity.

- Temperature Control : Elevated temperatures accelerate reaction but can cause side reactions or decomposition.

- Purity Control : Side products include disulfides from thiol oxidation; inert atmosphere or antioxidants may be used.

- Protection of Functional Groups : The tert-butyl ester is stable under basic conditions but cleaves under acidic conditions, so acidic workup is avoided.

Summary Table of Key Synthetic Steps

| Step Number | Reaction | Reagents | Conditions | Outcome |

|---|---|---|---|---|

| 1 | Thiol deprotonation | 6-Chloro-pyridazine-3-thiol + Base | Room temp, inert atmosphere | Thiolate anion formation |

| 2 | Nucleophilic substitution | Thiolate + Piperidine-1-carboxylic acid tert-butyl ester | Stirring, 3–6 h, RT to reflux | Formation of sulfanyl linkage |

| 3 | Workup and purification | Extraction, chromatography/crystallization | Ambient or cooled | Isolated pure product |

Chemical Reactions Analysis

Types of Reactions

3-(6-Chloro-pyridazin-3-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the chloro group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(6-Chloro-pyridazin-3-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Investigated for its potential use in drug development, particularly for cardiovascular and inflammatory diseases.

Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 3-(6-Chloro-pyridazin-3-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The compound may act on enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural and Functional Differences

Key structural variations among analogs include:

- Heterocyclic core : Pyridazine vs. pyrimidine.

- Linker type: Sulfanyl (C–S), oxy (C–O), oxymethyl (CH2–O), or amino (C–N).

- Substituent positions : Variations on the piperidine or heterocyclic ring.

Table 1: Structural and Physicochemical Comparison

*Estimated based on replacement of O with S in CAS 939986-38-5.

†Estimated from pyrimidine core and substituents.

Physicochemical Properties

- Stability: Thioethers are prone to oxidation (e.g., to sulfoxides), whereas ethers are more stable. The amino-linked pyrimidine analog () may exhibit pH-dependent solubility due to its basic nitrogen .

- Molecular Weight : Sulfur’s atomic mass raises the target compound’s MW (~329.45) compared to oxy analogs (~313.78) .

Biological Activity

3-(6-Chloro-pyridazin-3-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester is a compound of interest due to its potential therapeutic applications. The compound is characterized by its unique molecular structure, which includes a chloro-pyridazinyl group and a piperidine moiety. Understanding its biological activity is crucial for evaluating its potential in drug development.

- Molecular Formula : C14H20ClN3O2S

- Molecular Weight : 329.8455 g/mol

- CAS Number : 52580125

Biological Activity Overview

Research into the biological activity of this compound reveals several potential pharmacological effects, particularly in the areas of anti-inflammatory, anti-cancer, and antimicrobial activities.

Anti-Cancer Activity

Studies have indicated that derivatives similar to this compound exhibit significant anti-cancer properties. For instance, compounds with similar piperidine structures have been shown to inhibit cancer cell proliferation in various models, including breast cancer cell lines (MCF-7 and MDA-MB-231) . The presence of halogen substituents, such as chlorine, enhances cytotoxicity against these cancer cells.

Anti-Inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. Research indicates that related compounds can inhibit nitric oxide production and pro-inflammatory cytokines like TNF-α in macrophages, suggesting a potential mechanism for reducing inflammation . This activity is particularly relevant in conditions characterized by chronic inflammation.

Antimicrobial Activity

Preliminary findings suggest that the compound may possess antimicrobial properties. Similar derivatives have been reported to disrupt bacterial cell membranes, leading to cell lysis . This mechanism could be beneficial in developing new antibiotics or antiseptic agents.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components:

- Pyridazine Ring : Enhances interaction with biological targets due to electron-withdrawing properties.

- Piperidine Moiety : Provides flexibility and may facilitate binding to various receptors.

- Chloro Substitution : Increases lipophilicity and may enhance cellular uptake.

Case Studies and Research Findings

- Cytotoxicity Studies : In vitro studies have shown that compounds with similar structures significantly reduce viability in cancer cell lines by inducing apoptosis.

- Inflammation Models : Animal models treated with related compounds demonstrated reduced edema and inflammatory markers, supporting their use in treating inflammatory diseases.

- Antimicrobial Testing : Compounds were tested against various bacterial strains, showing effectiveness comparable to established antibiotics .

Q & A

Q. What are the established synthetic routes for this compound, and what reaction conditions are critical for successful synthesis?

The synthesis involves multi-step reactions, typically starting with the formation of a pyridazine or triazole intermediate. For example:

- Step 1 : Cyclopropylamine reacts with thiocyanate to form a cyclopropyl-5-sulfanyl-4H-1,2,4-triazole intermediate under reflux conditions.

- Step 2 : The intermediate is coupled with piperidine derivatives using tert-butyl carbamate in the presence of palladium catalysts (e.g., Pd(OAc)₂) and bases like cesium carbonate. Optimized conditions include inert atmospheres (N₂/Ar), temperatures of 40–100°C, and solvents such as tert-butyl alcohol .

Q. What safety protocols are essential when handling this compound?

The compound exhibits acute toxicity (Category 4 for oral, dermal, and inhalation exposure). Key precautions include:

Q. Which spectroscopic methods are used to confirm structural integrity?

High-resolution mass spectrometry (HRMS) validates molecular weight, while ¹H/¹³C NMR identifies proton/carbon environments. Infrared (IR) spectroscopy confirms functional groups (e.g., tert-butyl ester C=O stretch at ~1700 cm⁻¹). Purity is assessed via HPLC (≥95% AUC) .

Q. How does the tert-butyl ester group influence stability during storage?

The tert-butyl ester enhances stability under basic conditions but is susceptible to acid hydrolysis. Storage recommendations include airtight containers in cool (2–8°C), dry environments with desiccants to prevent degradation .

Q. What solubility characteristics impact experimental design?

Limited solubility in water (~3.5E-5 g/L for analogs) necessitates polar aprotic solvents (e.g., DMSO, DMF) for reactions. Pre-formulation studies using co-solvents or surfactants improve solubility for homogeneous mixtures .

Advanced Research Questions

Q. How can low yields in the final coupling step be optimized?

Strategies include:

- Catalyst screening : Palladium-XPhos systems enhance coupling efficiency.

- Solvent optimization : tert-Butyl alcohol improves reaction homogeneity.

- Purification : Column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization increases purity .

Q. What computational tools predict bioactivity or target interactions?

Molecular docking (AutoDock Vina) and molecular dynamics simulations model interactions with biological targets (e.g., kinases). PubChem’s computed descriptors (LogP, polar surface area) guide bioavailability predictions. QSAR models trained on pyridazine analogs estimate binding affinities .

Q. How are contradictions between experimental NMR and computational data resolved?

Discrepancies may arise from solvent effects or conformational flexibility. Solutions include:

- DFT calculations : Compare experimental NMR shifts with solvent-modeled predictions.

- 2D NMR : HSQC and HMBC confirm connectivity and rule out regioisomers .

Q. What challenges arise in scaling synthesis from milligrams to grams?

Exothermic reactions and purification bottlenecks are common. Mitigation strategies:

Q. How does the sulfanyl group’s reactivity influence derivatization pathways?

The sulfanyl moiety undergoes oxidation to sulfoxides/sulfones under mild conditions (H₂O₂, NaIO₄). Selective protection (e.g., trityl groups) or inert atmospheres prevent undesired side reactions during functionalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.